molecular formula C16H23N5O4 B1676892 N6-Cyclohexyladenosine

N6-Cyclohexyladenosine

货号: B1676892
分子量: 349.38 g/mol
InChI 键: SZBULDQSDUXAPJ-XNIJJKJLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N6-环己基腺苷是一种合成化合物,属于腺苷受体激动剂类。它以选择性激活腺苷A1受体而闻名。 这种化合物因其潜在的治疗应用而引起了极大的兴趣,特别是在神经保护和心血管健康领域 .

准备方法

合成路线和反应条件: N6-环己基腺苷的合成通常涉及用环己胺烷基化腺苷。反应在受控条件下进行,以确保选择性形成N6-取代产物。该过程涉及以下步骤:

    羟基的保护: 首先,使用合适的保护基(如乙酰基或苯甲酰基)保护腺苷的2',3'和5'羟基。

    N6-烷基化: 然后,将受保护的腺苷与环己胺在合适的碱(如氢化钠或碳酸钾)存在下反应,形成N6-环己基腺苷。

    脱保护: 最后一步涉及去除保护基以得到所需的产物.

工业生产方法: N6-环己基腺苷的工业生产遵循类似的合成路线,但已针对大规模生产进行了优化。这涉及使用连续流反应器和自动化系统,以确保高产率和纯度。 仔细监控反应条件以保持一致性和效率 .

化学反应分析

反应类型: N6-环己基腺苷会经历各种化学反应,包括:

    氧化: 它可以被氧化成相应的N6-氧化衍生物。

    还原: 还原反应可以生成N6-还原类似物。

    取代: N6-环己基腺苷可以在环己基或腺苷部分发生取代反应。

常用试剂和条件:

    氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

    还原: 使用如氢化锂铝或硼氢化钠之类的还原剂。

    取代: 取代反应通常涉及在碱性或酸性条件下使用卤化物或胺之类的亲核试剂。

主要产物: 从这些反应中形成的主要产物包括各种N6-取代腺苷衍生物,这些衍生物可能具有不同的药理特性 .

科学研究应用

Scientific Research Applications

N6-Cyclohexyladenosine has a broad range of applications in scientific research:

  • Chemistry : It serves as a model compound for studying adenosine receptor interactions and developing new adenosine receptor agonists.
  • Biology : The compound is used to investigate the role of adenosine receptors in cellular signaling and metabolism. Its interactions with various cellular pathways are crucial for understanding nucleoside metabolism.
  • Medicine : this compound is being studied for its potential therapeutic effects, including:
    • Neuroprotection : It exhibits protective effects against neuronal death and has shown promise in models of ischemia-reperfusion injury .
    • Cardiovascular Health : The compound may improve functional recovery in cardiac models and reduce light-induced circadian phase delays .
    • Anti-inflammatory Effects : Its application in inflammatory models indicates potential for reducing inflammatory markers .
  • Industry : this compound is utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.

Case Studies

Several studies have highlighted the diverse applications of this compound:

  • Neuroprotective Effects :
    • Study Objective : Investigate the protective effects against ischemia-reperfusion injury.
    • Findings : this compound administration prior to ischemic events improved functional recovery in mouse models .
  • Circadian Rhythm Regulation :
    • Study Objective : Assess the impact on light-induced circadian phase delays.
    • Findings : The compound significantly reduced phase delays, indicating potential applications in sleep disorders .
  • Anti-inflammatory Properties :
    • Study Objective : Evaluate effects on inflammatory markers in macrophages.
    • Findings : Treatment with this compound reduced TNF-alpha and IL-6 levels by approximately 50%, demonstrating its anti-inflammatory potential .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
NeuroprotectionMouse modelsImproved recovery post-ischemia2024
Circadian RegulationRodent modelsReduced phase delays2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

作用机制

N6-环己基腺苷通过选择性激活腺苷A1受体发挥作用。这种激活导致腺苷酸环化酶抑制,导致环磷酸腺苷(cAMP)水平降低。cAMP水平的降低调节各种生理过程,包括神经传递,心率和代谢调节。 这种化合物诱导动物体温过低和冬眠样状态的能力也归因于其对腺苷A1受体的作用 .

类似化合物:

    腺苷: 腺苷受体的天然配体,具有更广泛的受体活性。

    N6-苯基腺苷: 另一种N6-取代腺苷类似物,具有不同的受体选择性。

    N6-苄基腺苷: 以其选择性激活腺苷A1受体而闻名。

独特性: N6-环己基腺苷因其对腺苷A1受体的高选择性以及诱导体温过低和冬眠样状态的能力而具有独特性。 这使其成为研究和潜在治疗应用中的宝贵工具 .

相似化合物的比较

    Adenosine: The natural ligand for adenosine receptors, with broader receptor activity.

    N6-Phenyladenosine: Another N6-substituted adenosine analog with different receptor selectivity.

    N6-Benzyladenosine: Known for its selective activation of adenosine A1 receptors.

Uniqueness: N6-Cyclohexyladenosine is unique due to its high selectivity for the adenosine A1 receptor and its ability to induce hypothermic and hibernation-like states. This makes it a valuable tool in research and potential therapeutic applications .

生物活性

N6-Cyclohexyladenosine (CHA) is a potent and selective agonist for the adenosine A1 receptor, which has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, effects on various biological systems, and its potential therapeutic applications, supported by data tables and relevant research findings.

  • Chemical Name: this compound
  • Molecular Formula: C16H23N5O4
  • Purity: ≥98%

This compound primarily exerts its effects through activation of the adenosine A1 receptor, leading to various cellular responses. The dissociation constant (Kd) values indicate its high affinity for the A1 receptor, with values reported at 0.7 nM for bovine brain membranes and 6 nM for guinea pig brain membranes .

1. Neuroprotective Effects

CHA has been shown to protect against demyelination in experimental models. In a study involving lysolecithin-induced demyelination in rats, CHA administration during the remyelination phase resulted in significant restoration of myelin integrity as assessed by Luxol fast blue staining. The extent of demyelination peaked at 7 days post-lesion, with substantial recovery observed by day 28 .

2. Cardiovascular Effects

In models of ischemia-reperfusion injury, CHA improved functional recovery of cardiac tissue when administered prior to ischemic events. This suggests a protective role in cardiac function during acute ischemic episodes .

3. Induction of Hypothermia

CHA has been observed to induce hypothermia when administered intracerebroventricularly (icv) in mice. This effect can be beneficial in neuroprotection during stroke or traumatic brain injury scenarios .

Comparative Biological Activity Table

Biological Activity Effect Reference
NeuroprotectionProtects myelin; induces remyelination
Cardiovascular protectionImproves recovery post-ischemia
Induced hypothermiaReduces body temperature; potential neuroprotection

Case Studies and Research Findings

  • Demyelination Study : In a controlled study on rats, CHA was administered during the demyelination phase, leading to significant improvements in myelin restoration as evidenced by histological evaluations .
  • Ischemia-Reperfusion Injury : CHA was found to enhance cardiac functional recovery in mouse models subjected to ischemia-reperfusion injury. The administration prior to ischemic events indicated a potential therapeutic window for cardiac protection .
  • Hypothermia Induction : A study comparing CHA-induced hypothermia with physical cooling methods demonstrated that while both methods induced hypothermia, only physical cooling showed significant neuroprotective effects on infarction size and neurological function post-stroke .

常见问题

Basic Research Questions

Q. What is the mechanism of action of CHA, and how does its receptor specificity influence experimental outcomes?

CHA is a selective A1 adenosine receptor (A1AR) agonist with an EC50 of 8.2 nM, demonstrating high affinity for A1AR over other adenosine receptor subtypes. This specificity enables precise modulation of thermoregulatory pathways, suppressing shivering and metabolic heat production. Researchers should validate receptor engagement via competitive binding assays or knockout models to confirm A1AR-mediated effects .

Q. What are the standard protocols for inducing and maintaining target core temperature (Tb) using CHA in rodent models?

A validated protocol involves continuous intravenous (IV) infusion of CHA at 0.25 mg/(kg·h) combined with dynamic surface temperature control. Surface temperature is adjusted to prevent overcooling (e.g., maintaining 31.6°C ± 0.5°C) and gradually increased (1°C/h) during rewarming. This method achieves stable Tb of 32–34°C for 24 hours in rats, with minimal arrhythmias or metabolic derangements .

Q. Which physiological parameters should be monitored during CHA-induced hypothermia studies?

Key parameters include:

  • Core and brain temperature (Tb and Tbrain, measured via telemetry; linear correlation: Tbrain = 0.98·Tb - 0.56 ± 0.02°C, p < 0.001 ).
  • Heart rate (baseline ~362 bpm decreasing to ~89 bpm during cooling ).
  • Blood gases and electrolytes (e.g., transient hyperglycemia and hypercapnia, normalized via metabolic compensation ).

Advanced Research Questions

Q. How can researchers resolve contradictions in CHA’s efficacy across studies, particularly failures to maintain target Tb?

Earlier inconsistencies stemmed from variable dosing (e.g., intraperitoneal vs. IV) and inadequate temperature control. A robust protocol fixes the IV dose at 0.25 mg/(kg·h) and dynamically adjusts surface temperature to counteract individual variability in CHA sensitivity. This approach eliminates resistance observed in titrated dosing .

Q. What experimental designs mitigate cardiac arrhythmias during CHA-assisted cooling?

Prolonged cardiac monitoring (ECG telemetry) is critical. Arrhythmias peak within 30 minutes of IV initiation but stabilize with continuous infusion. Pre-cooling beta-blockade or calcium channel modulation may reduce risk, though this requires validation in swine models .

Q. How does CHA-induced hypothermia affect cerebral metabolism, and what analytical methods quantify this relationship?

Linear regression of Tbrain vs. Tb (slope = 0.98, = 0.98) confirms near-parallel cooling of brain and core compartments. High-resolution sampling (1-min intervals) captures a 1-minute lag in Tbrain changes. Metabolic profiling (e.g., microdialysis for lactate/pyruvate ratios) can further assess cerebral energy status .

Q. What statistical approaches address individual variability in CHA response during cohort studies?

Mixed-effects models account for inter-subject variability in Tb trajectories. Covariates like baseline metabolic rate (estimated via heart rate ) or A1AR expression levels (autoradiography ) improve predictive power. Post-hoc stratification into "responders" vs. "non-responders" aids mechanistic analysis .

Q. How can CHA protocols be adapted for translational studies in large mammals (e.g., swine)?

Swine models require lower CHA doses (0.025–0.8 mg/kg IV) due to higher A1AR density. Surface temperature control must account for greater body mass; conductive cooling pads with real-time feedback (e.g., PID controllers) prevent overshooting target Tb .

Q. Methodological Considerations

  • Data Analysis : Use Bland-Altman plots for Tb/Tbrain agreement and repeated-measures ANOVA for longitudinal physiological data .
  • Ethical Compliance : Adhere to ARRIVE guidelines for hypothermia studies, including strict monitoring of acidosis and electrolyte imbalances .
  • Contradiction Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses when reconciling conflicting results .

属性

IUPAC Name

(2R,3R,4S,5R)-2-[6-(cyclohexylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O4/c22-6-10-12(23)13(24)16(25-10)21-8-19-11-14(17-7-18-15(11)21)20-9-4-2-1-3-5-9/h7-10,12-13,16,22-24H,1-6H2,(H,17,18,20)/t10-,12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBULDQSDUXAPJ-XNIJJKJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N6-Cyclohexyladenosine
Reactant of Route 2
Reactant of Route 2
N6-Cyclohexyladenosine
Reactant of Route 3
Reactant of Route 3
N6-Cyclohexyladenosine
Reactant of Route 4
Reactant of Route 4
N6-Cyclohexyladenosine
Reactant of Route 5
N6-Cyclohexyladenosine
Reactant of Route 6
N6-Cyclohexyladenosine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。